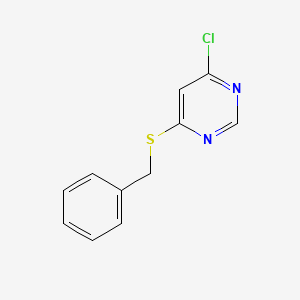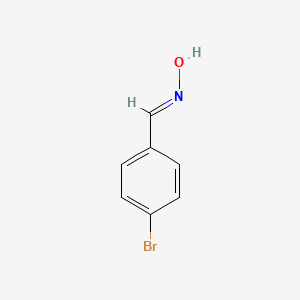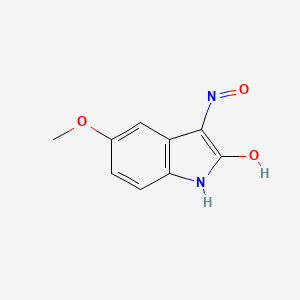
4-(benzylsulfanyl)-6-chloropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(benzylsulfanyl)-6-chloropyrimidine is a useful research compound. Its molecular formula is C11H9ClN2S and its molecular weight is 236.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antihypertensive Activity
A study by Alam et al. explored the synthesis and pharmacological evaluation of a series of compounds, including those related to 4-(benzylsulfanyl)-6-chloropyrimidine, for antihypertensive activity. The compounds demonstrated significant decreases in blood pressure, comparable to the standard drug nifedipine, indicating their potential application in the treatment of hypertension (Alam et al., 2010).
Amyloid Imaging Agents
Labib's research focused on the synthesis of benzofuran derivatives, including structures related to this compound, as potential amyloid imaging agents for detecting beta-amyloid plaques in Alzheimer's disease. The study indicates the compound's utility in brain imaging, contributing to the diagnosis and understanding of Alzheimer's pathology (Labib, 2013).
Dopaminergic Receptors Blockade
A study by Le Fur et al. investigated the effects of various neuroleptics, including 6-chloropyrimidines, on dopaminergic receptors in different rat brain regions. The findings suggest potential applications in the study of psychiatric disorders and the development of neuroleptic drugs (Le Fur, Guilloux, & Uzan, 1980).
Anti-Anxiety Properties
Kirkpatrick et al. synthesized and evaluated derivatives of pyrazolo[1,5-a]pyrimidine for their anti-anxiety properties. This research highlights the compound's potential in developing new therapeutic agents for anxiety disorders without the side effects associated with current treatments (Kirkpatrick et al., 1977).
Corticotropin-Releasing Factor 1 Receptor Antagonists
Mochizuki et al. designed and synthesized benzazole derivatives, including those related to this compound, as novel corticotropin-releasing factor 1 (CRF1) receptor antagonists. These compounds showed potent binding activity and antagonistic activity, indicating their potential in stress-related disorders (Mochizuki et al., 2016).
Wirkmechanismus
Target of Action
Similar compounds such as chalcones have been reported to exhibit antimalarial activity . They may act on Plasmodium species, the parasites responsible for malaria, by inhibiting the formation of β-hematin .
Mode of Action
It is suggested that related compounds may exert their antimalarial effects by inhibiting the formation of β-hematin . β-hematin is a crucial component in the lifecycle of the malaria parasite, and its inhibition can disrupt the parasite’s development and survival.
Biochemical Pathways
The inhibition of β-hematin formation suggests that the compound may interfere with heme detoxification in plasmodium species . This process is vital for the parasite’s survival as it allows the parasite to neutralize the toxic heme released during the digestion of host hemoglobin.
Result of Action
Based on the proposed mode of action, the compound could potentially lead to the death of plasmodium parasites by disrupting their heme detoxification process . This could result in the accumulation of toxic heme within the parasite, leading to its death.
Eigenschaften
IUPAC Name |
4-benzylsulfanyl-6-chloropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c12-10-6-11(14-8-13-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJMTMHZRUDVBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CC(=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
263276-30-8 |
Source


|
| Record name | 4-(benzylsulfanyl)-6-chloropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6588079.png)
![6-methyl-2-[1-(2-methyl-2,3-dihydro-1H-indol-1-yl)-1-oxopropan-2-yl]-2,3-dihydropyridazin-3-one](/img/structure/B6588081.png)
![3-[3-(1,3-benzothiazol-2-yl)phenyl]-1-(2-phenylethyl)urea](/img/structure/B6588086.png)
![benzyl 2-{1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purin-3-yl}acetate](/img/structure/B6588087.png)
![3-benzyl-1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B6588123.png)



![(1S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6588147.png)
![[5-(4-bromophenyl)furan-2-yl]methanamine hydrochloride](/img/structure/B6588152.png)
![2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine](/img/structure/B6588165.png)


